2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide
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Overview
Description
2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a thienyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and hydrazine, followed by further reactions with chloroacetyl chloride and 2-thiophenecarboxaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-2-hydroxybenzaldehyde
- 2-chloro-1-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-1-propanone
- 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H32ClN3O3S |
---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-3-[(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H32ClN3O3S/c1-28(2,3)21-14-18(15-22(25(21)34)29(4,5)6)17-31-33-27(36)24(16-19-10-9-13-37-19)32-26(35)20-11-7-8-12-23(20)30/h7-17,34H,1-6H3,(H,32,35)(H,33,36)/b24-16-,31-17+ |
InChI Key |
XWFDYMRTSZTEIP-ZHYDBUOQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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